4-Hydroxy-7-methoxy-1H-quinolin-2-one
Description
Systematic Nomenclature and IUPAC Conventions
4-Hydroxy-7-methoxy-1H-quinolin-2-one is a bicyclic heteroaromatic compound belonging to the quinolinone family. Its systematic IUPAC name, This compound , reflects its substitution pattern and tautomeric state. The numbering of the quinoline backbone follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines, with the nitrogen atom at position 1, the hydroxyl group at position 4, and the methoxy group at position 7 (Figure 1). The suffix "-one" indicates the ketone functionality at position 2.
Alternative names observed in literature include 7-methoxy-4-hydroxyquinolin-2(1H)-one and 2-hydroxy-7-methoxy-1H-quinolin-4-one , which arise from tautomeric reinterpretations or regional nomenclature preferences. However, the IUPAC name remains the authoritative descriptor for unambiguous identification.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is C₁₀H₉NO₃ , corresponding to a molecular weight of 191.18 g/mol . The compound lacks chiral centers due to its planar quinoline core and symmetrical substitution pattern, eliminating concerns about stereoisomerism. Key structural features include:
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₉NO₃ |
| Molecular weight | 191.18 g/mol |
| CAS Registry Number | 27037-34-9 |
| Hydrogen bond donors | 2 (N–H and O–H) |
| Hydrogen bond acceptors | 4 (N, O, O, O) |
The methoxy group at position 7 introduces steric bulk but does not disrupt the overall planarity of the quinoline system. Density functional theory (DFT) calculations on analogous quinolinones confirm minimal torsional strain (<5°) between the methoxy oxygen and adjacent carbon atoms.
Crystallographic Data and Solid-State Structure
Single-crystal X-ray diffraction studies of related quinolinones provide insights into the solid-state behavior of this compound. For example, the ethyl-substituted derivative 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 10.423 Å, b = 7.890 Å, c = 14.372 Å, and β = 105.15°. The quinoline core remains planar (mean deviation: 0.058 Å), with intermolecular N–H⋯O and O–H⋯O hydrogen bonds forming infinite chains along the b-axis (Table 1).
Table 1 : Hydrogen bonding parameters for 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
| D–H⋯A | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N1–H1⋯O2 | 0.88 | 1.89 | 2.669(3) | 147.3 |
| O1–H1A⋯O2 | 0.84 | 1.83 | 2.569(3) | 145.7 |
π–π stacking interactions between adjacent quinoline rings (centroid–centroid distance: 3.609 Å) further stabilize the crystal lattice. These observations suggest that this compound adopts similar packing motifs in the solid state.
Tautomeric Equilibria and Protonation States
This compound exhibits keto-enol tautomerism, with the equilibrium favoring the 4-hydroxy-2-keto form under standard conditions (Figure 2). Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy of analogous compounds reveal two tautomers in solution:
- Keto form (1H-quinolin-2-one) : Dominant in non-polar solvents, characterized by a strong carbonyl stretch at ~1670 cm⁻¹.
- Enol form (1,2-dihydroquinoline-2,4-diol) : Minor contributor, identified by broad O–H stretches at 3200–3500 cm⁻¹.
Table 2 : Relative stability of tautomers in 4-hydroxyquinolin-2(1H)-one derivatives
| Tautomer | ΔG (kJ/mol) | Population (%) |
|---|---|---|
| 4-Hydroxy-2-keto | 0.0 | 92.5 |
| 2-Hydroxy-4-keto | +12.3 | 6.8 |
| Dihydroxy (enol) | +18.9 | 0.7 |
Protonation studies using UV-Vis spectroscopy indicate that the nitrogen atom at position 1 (pKₐ ≈ 4.5) undergoes protonation in acidic media, while the hydroxyl group at position 4 (pKₐ ≈ 9.8) deprotonates under basic conditions. These transitions modulate electronic properties, as evidenced by bathochromic shifts in absorption spectra.
In cryogenic matrices, photoirradiation induces ring-opening reactions, yielding isocyanic acid and carbon monoxide as fragmentation products. This reactivity underscores the lability of the quinolinone scaffold under extreme conditions.
Structure
2D Structure
Properties
IUPAC Name |
4-hydroxy-7-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWKOLGTLOFEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716066 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27037-34-9 | |
| Record name | 4-Hydroxy-7-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one can be achieved through several methods. One common synthetic route involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . This reaction typically requires specific conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
1.1. Click Chemistry Functionalization
This compound undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked derivatives. For example:
-
Reaction : Terminal alkyne derivatives of 4-hydroxyquinolin-2(1H)-one (e.g., 4b ) react with azides (e.g., 7b ) in DMF solvent with CuI (10 mol%) to yield triazole-conjugated products (e.g., 8f ) .
-
Conditions : Room temperature, 12–24 hours.
Key Structural Features :
-
The 4-hydroxy and 2-keto groups enable regioselective modifications.
-
Methoxy substituents at position 7 enhance electronic stability during reactions .
1.2. Cyclization Approaches
The Gould–Jacobs reaction, though primarily used for quinolin-4-ones, provides mechanistic insights applicable to 2-one derivatives:
-
Procedure : Thermal cyclization of enaminones or analogous intermediates under reflux conditions .
-
Example : Cyclization of α-haloketones with aldehydes catalyzed by N-heterocyclic carbenes (NHCs) yields quinolinone cores .
2.1. Alkylation and Acylation
-
Propargylation : The phenolic -OH group at position 4 reacts with propargyl bromide in DMF to form terminal alkynes (e.g., 4a–c ) .
-
Methylation : Methoxy groups are introduced via nucleophilic substitution using methyl iodide or dimethyl sulfate .
2.2. Substitution Reactions
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Halogenation : Electrophilic substitution at position 3 or 8 using bromine or iodine in acetic acid .
-
Nitration : Nitration at position 6 with nitric acid/sulfuric acid mixtures, though less common due to steric hindrance .
Table 1. Key Reactions and Yields
Table 2. Spectral Data for Representative Compound 8f
| Parameter | Value |
|---|---|
| Molecular Formula | C₄₀H₃₂N₆O₈ |
| Mass (m/z) | 724 [M+H]⁺ |
| ¹H NMR (δ) | 8.21 (s, 1H, triazole), 6.89–7.45 (m, aromatic) |
| ¹³C NMR (δ) | 162.1 (C=O), 153.8 (OCH₃) |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
4-Hydroxy-7-methoxy-1H-quinolin-2-one has been extensively studied for its potential as an anti-cancer agent . Research indicates that derivatives of this compound exhibit selective toxicity towards resistant cancer cells while sparing normal cells. For instance, studies have shown that certain derivatives can inhibit tumor growth effectively, making them promising candidates for new cancer therapies .
Case Study: Cytotoxic Activity
A study focused on synthesizing various derivatives of 4-hydroxyquinolines demonstrated selective cytotoxicity against doxorubicin-resistant colon adenocarcinoma cell lines. The findings highlighted that some derivatives not only inhibited cell proliferation but also induced apoptosis through intrinsic and extrinsic pathways, suggesting their potential as effective anti-cancer drugs .
Antimicrobial Applications
The compound has shown effectiveness against a range of bacteria and fungi, positioning it as a valuable candidate in the development of new antimicrobial treatments. Its mechanism involves disrupting microbial cell functions, which is critical in an era of rising antibiotic resistance .
Case Study: Antimicrobial Efficacy
Research indicated that this compound derivatives possess significant antimicrobial properties. In vitro studies demonstrated their ability to inhibit the growth of specific bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics .
Fluorescent Probes
The unique chemical structure of this compound allows it to be utilized as a fluorescent probe in biological imaging. This application is crucial for tracking cellular processes and understanding various biological mechanisms at the molecular level .
Case Study: Biological Imaging
In experimental setups, this compound has been employed to visualize cellular structures and dynamics using fluorescence microscopy. Its ability to emit fluorescence upon excitation makes it an effective tool for researchers studying live cells and their interactions .
Antioxidant Research
The antioxidant properties of this compound are being investigated for their potential benefits in reducing oxidative stress within cells. This application is particularly relevant in the formulation of products aimed at combating oxidative damage associated with various diseases .
Material Science
In material science, this compound is being explored for its role in developing advanced materials, especially in coatings and polymers that require enhanced durability and resistance. Its chemical properties contribute to the stability and performance of these materials under various conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the quinoline ring play a crucial role in its binding to biological targets, potentially inhibiting or modulating their activity . This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Impact of Substituent Position and Type
- Methoxy vs. For example, 4-hydroxy-6-methoxyquinolin-2-one forms dimeric structures via triazole linkages, suggesting enhanced molecular interactions compared to the monomeric target compound .
- Bulky Substituents : Prenyl () and triazole groups () introduce steric hindrance, likely reducing solubility but increasing lipophilicity. In contrast, the target compound’s smaller substituents (OH, OCH₃) favor synthetic versatility .
- Electron-Withdrawing Groups : Trifluoromethoxy and trifluoromethyl groups () increase metabolic stability but may reduce aqueous solubility due to their hydrophobic nature. The target compound’s methoxy group offers a balance between stability and solubility .
Biological Activity
4-Hydroxy-7-methoxy-1H-quinolin-2-one is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
This compound exhibits notable interactions with various enzymes and proteins, particularly influencing enzymatic activities such as inhibition or activation. Its interactions can lead to alterations in key biochemical pathways, such as those involved in oxidative stress response and cellular metabolism.
Key Characteristics
- Chemical Structure : The presence of hydroxy and methoxy groups enhances its reactivity and binding affinity to biological targets.
- Stability : Laboratory studies indicate that the compound's stability can affect its long-term biological effects, with prolonged exposure resulting in significant changes in cellular function.
The compound's biological activity is primarily mediated through specific binding interactions with biomolecules. It can inhibit or activate enzymes by interacting with their active sites, leading to altered catalytic activities. Additionally, it may modulate gene expression by interacting with transcription factors.
Interaction with Enzymes
This compound has been shown to interact with:
- Tyrosinase : Involved in the oxidation of phenolic compounds, affecting pigmentation and other metabolic processes.
- Antioxidant Enzymes : Modulates the activity of enzymes involved in oxidative stress responses, potentially providing protective effects against cellular damage.
Anticancer Properties
Research indicates that this compound possesses promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including non-small cell lung cancer and melanoma cells. The compound's cytotoxicity varies with concentration and exposure time, suggesting potential for therapeutic applications in cancer treatment .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Non-small cell lung cancer (HOP–92) | 10 | Significant growth inhibition |
| Melanoma (LOX IMVI) | 24 | Moderate growth inhibition |
| Breast cancer (MDA-MB-468) | 10 | High lethality observed |
Antimicrobial Activity
The compound has also shown effectiveness against various bacterial strains, making it a candidate for antimicrobial drug development. Studies have reported its efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential use in treating infections caused by antibiotic-resistant bacteria .
Applications in Research
This compound is utilized across multiple fields:
- Pharmaceutical Development : Investigated for its potential as an anticancer agent.
- Antimicrobial Research : Explored for developing new treatments against resistant bacterial strains.
- Fluorescent Probes : Its unique structure allows it to be used in biological imaging.
- Antioxidant Formulations : Beneficial in products aimed at reducing oxidative stress .
Case Studies and Research Findings
Several studies have highlighted the compound's biological activities:
- Anticancer Study : A recent study evaluated the anticancer effects of various quinoline derivatives, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis, revealing promising results that warrant further exploration into its therapeutic potential .
Q & A
What are optimized synthetic routes for 4-Hydroxy-7-methoxy-1H-quinolin-2-one, and how can reaction conditions be adjusted to improve yield?
Basic Research Focus
The synthesis of this compound typically involves cyclization and functionalization of precursor molecules. For example, derivatives of 4-hydroxyquinolin-2(1H)-one are synthesized via condensation reactions between carboxaldehydes and amines in ethanol under reflux, followed by crystallization from polar solvents like DMF . Key variables affecting yield include:
- Reaction time and temperature : Prolonged reflux (e.g., 15–30 minutes) ensures complete cyclization .
- Solvent choice : Absolute ethanol or THF is preferred for solubility and stability of intermediates .
- Purification : Crystallization from DMF or methanol enhances purity (e.g., 77% yield reported for a related compound) .
What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
Basic Research Focus
Characterization relies on:
- IR spectroscopy : Detects hydroxyl (3447 cm⁻¹), carbonyl (1663 cm⁻¹ for quinolone C=O), and methoxy groups (2925 cm⁻¹ for CH aliphatic stretches) .
- ¹H NMR : Assignments include methoxy protons (~3.59 ppm), aromatic protons (6.99–8.18 ppm), and exchangeable hydroxy/amine protons (~5.84 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 297) confirm molecular weight and fragmentation patterns .
- X-ray crystallography (advanced): Resolves substituent positioning and hydrogen-bonding networks (e.g., crystal structure data for methyl-substituted analogs) .
How can researchers address discrepancies in NMR spectral data when synthesizing derivatives of this compound?
Advanced Research Focus
Contradictions in NMR data often arise from tautomerism, solvent effects, or impurities. Strategies include:
- Deuterium exchange : Identify exchangeable protons (e.g., OH/NH) by treating with D₂O .
- Variable temperature NMR : Resolve overlapping signals caused by dynamic processes .
- 2D NMR (COSY, HSQC) : Assign coupled protons and carbons unambiguously (e.g., differentiating H-5 and H-7 in the quinoline ring) .
- Comparative analysis : Cross-reference with literature data for similar substituents (e.g., methoxy vs. chloro analogs) .
What strategies are employed to elucidate reaction mechanisms for alkylation or acylation at specific positions on the quinolin-2-one core?
Advanced Research Focus
Regioselective functionalization requires mechanistic insights:
- Electronic effects : The C-3 position is electrophilic due to conjugation with the carbonyl group, favoring alkylation (e.g., using bromoketones) .
- Steric hindrance : Bulky substituents at C-1 (e.g., methyl or phenyl groups) direct reactions to less hindered sites .
- Catalytic systems : Base catalysts (e.g., NaH) or transition metals (e.g., Grubbs catalyst for ring-closing metathesis) can control selectivity .
- Computational modeling : Predict reactivity using DFT calculations to map electron density and transition states .
How does the presence of methoxy and hydroxy substituents influence the electronic structure and reactivity of the quinolin-2-one system?
Advanced Research Focus
Substituents modulate electronic properties and bioactivity:
- Methoxy groups : Electron-donating effects increase π-electron density, enhancing UV absorbance and resistance to oxidation .
- Hydroxy groups : Participate in intramolecular hydrogen bonding, stabilizing tautomeric forms and affecting solubility .
- Synergistic effects : The 7-methoxy-4-hydroxy pattern creates a push-pull electronic environment, altering redox potentials and binding affinity in biological assays .
What methodological approaches are recommended for resolving low yields in the synthesis of this compound derivatives?
Methodological Focus
Systematically evaluate:
- Catalyst loading : Optimize stoichiometry of reagents (e.g., 2.2 equivalents of bromoketone for alkylation) .
- Solvent polarity : Switch to DMF or DMSO to stabilize charged intermediates .
- Temperature gradients : Use microwave-assisted synthesis to accelerate slow steps .
- Workup protocols : Employ column chromatography or preparative HPLC to isolate pure products from side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
